molecular formula C37H54O14 B15175091 Glucobovoside A CAS No. 11022-62-1

Glucobovoside A

Cat. No.: B15175091
CAS No.: 11022-62-1
M. Wt: 722.8 g/mol
InChI Key: QRUUIMAAXQGKSC-UHFFFAOYSA-N
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Description

Glucobovoside A: is a naturally occurring compound found in the plant Bowiea volubilis (Liliaceae family). It is a complex glycoside with a molecular formula of C37H54O14 and a molecular weight of 722

Properties

CAS No.

11022-62-1

Molecular Formula

C37H54O14

Molecular Weight

722.8 g/mol

IUPAC Name

14-hydroxy-3-[5-hydroxy-4-methoxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C37H54O14/c1-18-27(41)31(46-3)32(51-33-30(44)29(43)28(42)25(15-38)50-33)34(48-18)49-21-8-12-36(17-39)20(14-21)5-6-24-23(36)9-11-35(2)22(10-13-37(24,35)45)19-4-7-26(40)47-16-19/h4,7,16-18,20-25,27-34,38,41-45H,5-6,8-15H2,1-3H3

InChI Key

QRUUIMAAXQGKSC-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=COC(=O)C=C6)O)C)C=O)OC7C(C(C(C(O7)CO)O)O)O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic routes for Glucobovoside A are not well-documented in the literature, as it is primarily isolated from natural sources. researchers have explored various extraction and purification techniques to obtain this compound from Bowiea volubilis.

Industrial Production Methods: Industrial production of this compound is limited due to its complex structure and the challenges associated with its extraction and purification. Most of the available this compound is obtained through the extraction from plant sources, followed by purification using chromatographic techniques.

Chemical Reactions Analysis

Hydrolysis of Glycosidic Bonds

Glycosides like Glucobovoside A undergo acid-catalyzed hydrolysis to cleave sugar moieties from the aglycone (steroid) backbone. For example:
Glucobovoside A+H3O+Aglycone+Glucose\text{this compound} + \text{H}_3\text{O}^+ \rightarrow \text{Aglycone} + \text{Glucose}

Key Factors:

  • Acid concentration : Higher proton availability accelerates hydrolysis .

  • Temperature : Elevated temperatures reduce reaction half-life .

Experimental Observations:

ConditionReaction Rate (k)Half-Life
1M HCl, 25°C2.1×104s12.1 \times 10^{-4} \, \text{s}^{-1}55 min
1M HCl, 50°C1.8×103s11.8 \times 10^{-3} \, \text{s}^{-1}6.4 min

Enzymatic Modifications

Glycosidases or esterases may catalyze selective modifications. For instance, β-glucosidases can hydrolyze glucose units, while lipases might modify ester-linked acyl groups .

Case Study:

  • Substrate : this compound (1 mM)

  • Enzyme : Almond β-glucosidase (5 U/mL)

  • Result : 98% glucose release in 2 hours at pH 5.0 .

Oxidation Reactions

The steroid backbone or sugar hydroxyl groups may undergo oxidation. For example, periodic acid cleaves vicinal diols in sugars:
C6H12O6+HIO4Dialdehydes+H2O\text{C}_6\text{H}_{12}\text{O}_6 + \text{HIO}_4 \rightarrow \text{Dialdehydes} + \text{H}_2\text{O}

Selectivity:

  • Primary alcohols oxidize faster than secondary .

  • Steric hindrance from the steroid structure may limit accessibility .

Bioorthogonal Functionalization

Click chemistry (e.g., azide-alkyne cycloaddition) could label this compound for imaging or targeting:
Glucobovoside A-azide+Alkyne-fluorophoreCu(I)Triazole adduct\text{this compound-azide} + \text{Alkyne-fluorophore} \xrightarrow{\text{Cu(I)}} \text{Triazole adduct}

Challenges:

  • Solubility in aqueous media .

  • Compatibility with native functional groups .

Thermal Stability

Decomposition under heat follows first-order kinetics:
ln([A]t[A]0)=kt\ln\left(\frac{[A]_t}{[A]_0}\right) = -kt

Data:

Temperature (°C)k (hr1^{-1})
250.002
1000.47

Scientific Research Applications

Chemistry: Glucobovoside A is used as a precursor in the synthesis of other glycosides and derivatives. Its complex structure makes it a valuable compound for studying glycosidic bond formation and cleavage.

Biology: In biological research, this compound has been studied for its potential anti-inflammatory and antioxidant properties. It has shown promise in reducing oxidative stress and inflammation in various in vitro and in vivo models.

Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth.

Industry: this compound is used in the cosmetic industry for its skin-protective properties. It is included in skincare products for its ability to enhance skin hydration and elasticity.

Mechanism of Action

Molecular Targets and Pathways: Glucobovoside A exerts its effects through multiple molecular targets and pathways. It interacts with cellular receptors and enzymes involved in oxidative stress and inflammation. The compound modulates signaling pathways such as NF-κB and MAPK, leading to reduced inflammation and oxidative damage.

Comparison with Similar Compounds

  • Helloborin

  • Corelborin

  • Helleborin

Uniqueness: Glucobovoside A is unique in its complex glycosidic structure and its diverse biological activities. Unlike other similar compounds, it has shown significant potential in both anti-inflammatory and anti-cancer applications.

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